N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The structure of this compound includes a chlorophenyl group, a pyrazolo[3,4-d]pyrimidine core, and an acetamide moiety, which contribute to its unique chemical and biological characteristics.
Mechanism of Action
Target of Action
The primary target of this compound is the FMS-like tyrosine kinase 3 (FLT3) . FLT3 is a receptor tyrosine kinase that plays a crucial role in immune response and stem cell proliferation . It is present in both normal and malignant lymphohematopoietic cells and is one of the most frequently altered genes in acute myeloid leukemia .
Mode of Action
The compound interacts with FLT3 by inhibiting its activity . This inhibition is achieved by the compound binding to the FLT3 receptor, thereby preventing the receptor from activating its downstream signaling pathways . The exact binding mode of the compound in the FLT3 binding domain is predicted through molecular docking and dynamics studies .
Biochemical Pathways
The inhibition of FLT3 by the compound affects several biochemical pathways. FLT3 is involved in the activation of multiple signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways . These pathways play a critical role in cell survival, proliferation, and differentiation . Therefore, the inhibition of FLT3 can lead to the disruption of these pathways, resulting in the inhibition of cell proliferation and induction of apoptosis .
Result of Action
The compound exhibits remarkable anticancer activity, especially against non-small cell lung cancer, melanoma, leukemia, and renal cancer models . It has been shown to exhibit a GI 50 between 1.17 and 18.40 μM in a 5-dose assay on nine subpanels .
Preparation Methods
The synthesis of N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction of the pyrazolo[3,4-d]pyrimidine core with a chlorophenyl derivative using a suitable base and solvent.
Acetamide formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the desired acetamide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules and as a ligand in coordination chemistry.
Biology: It has shown promising anticancer activity in vitro and in vivo, making it a potential candidate for cancer therapy.
Medicine: The compound’s ability to inhibit specific enzymes and signaling pathways makes it a potential therapeutic agent for treating diseases such as cancer, inflammation, and infections.
Comparison with Similar Compounds
N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
N-(4-methoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide: This compound has a methoxy group instead of a chloro group, which may result in different biological activities and properties.
N-(3-bromophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide: The presence of a bromo group can influence the compound’s reactivity and interactions with biological targets.
N-(3-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide: The fluorine atom can enhance the compound’s stability and bioavailability.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-13-5-4-6-14(9-13)23-17(26)11-24-12-21-18-16(19(24)27)10-22-25(18)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDJQSLEDXCXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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